Product packaging for 4-(2-Bromo-3-thienyl)pyridine(Cat. No.:)

4-(2-Bromo-3-thienyl)pyridine

Cat. No.: B15045503
M. Wt: 240.12 g/mol
InChI Key: VSRLCTNTPRRTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-3-thienyl)pyridine is a versatile bifunctional heterocyclic compound designed for research and development. This molecule integrates pyridine and thiophene rings, a structural motif recognized in the development of compounds with various biological activities . The bromine atom on the thienyl ring and the nitrogen atom of the pyridine make it an excellent scaffold for metal-complex formation and further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, to create more complex structures . Compounds featuring thienyl-pyridine linkages have been investigated as potential potassium channel inhibitors, which are relevant targets for research in areas such as autoimmune diseases, type-2 diabetes, and cardiac arrhythmias . Furthermore, such heterocyclic building blocks are of significant interest in materials science for the synthesis of ligands and in the development of electroluminescent materials and photosensitizers . Researchers can utilize this reagent to explore structure-activity relationships in medicinal chemistry or as a precursor in the synthesis of fused heterocyclic systems like thienopyridines, which have a broad spectrum of therapeutic applications . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNS B15045503 4-(2-Bromo-3-thienyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

4-(2-bromothiophen-3-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-9-8(3-6-12-9)7-1-4-11-5-2-7/h1-6H

InChI Key

VSRLCTNTPRRTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromo 3 Thienyl Pyridine and Its Designed Derivatives

Direct Synthesis Approaches for the Core Scaffold

Direct synthesis of the 4-(2-Bromo-3-thienyl)pyridine core would involve the formation of the C-C bond between the pyridine (B92270) and thiophene (B33073) rings as a key step.

Palladium-Catalyzed Cross-Coupling Reaction Protocols

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl and heteroaryl systems.

Suzuki-Miyaura Coupling Strategies for Thienyl-Pyridine Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used reaction that joins an organoboron compound with an organohalide. nih.gov For the target molecule, this could theoretically involve two primary routes:

The coupling of a (2-bromo-3-thienyl)boronic acid or ester with 4-bromopyridine (B75155) or 4-chloropyridine (B1293800) .

The coupling of a 3-thienylboronic acid with a 4-halopyridine , followed by selective bromination of the thiophene ring at the 2-position.

These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₃PO₄ in a suitable solvent mixture (e.g., dioxane/water or toluene/ethanol). nih.govmdpi.com The tolerance of Suzuki-Miyaura reactions to a wide range of functional groups makes them a powerful tool for synthesizing complex molecules like substituted biaryls. researchgate.net However, specific examples detailing the synthesis of this compound via this method are not documented in the available literature.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

Reactant 1 Reactant 2 Catalyst System Base Solvent Temperature (°C) Yield (%)
(2-Bromo-3-thienyl)boronic acid 4-Bromopyridine Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/H₂O 80-100 Data not available
4-Pyridylboronic acid 2,3-Dibromothiophene PdCl₂(dppf) Cs₂CO₃ Dioxane 80-100 Data not available
Negishi Cross-Coupling Methodologies for Bromopyridine Substrates

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This method is particularly useful for creating C(sp²)-C(sp²) bonds. wikipedia.org The synthesis of this compound via Negishi coupling could be envisioned by reacting a (2-bromo-3-thienyl)zinc halide with a 4-halopyridine . researchgate.net

Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnBr₂. youtube.com Palladium catalysts such as Pd(PPh₃)₄ are commonly employed. researchgate.net While Negishi couplings have been used to create unsymmetrical bipyridines and other heteroaryl compounds, specific conditions for the synthesis of the target molecule are not reported. wikipedia.org

Table 2: Hypothetical Negishi Cross-Coupling Conditions

Organozinc Reagent Organohalide Catalyst Solvent Temperature (°C) Yield (%)
(2-Bromo-3-thienyl)zinc chloride 4-Iodopyridine Pd(PPh₃)₄ THF 25-66 Data not available
(4-Pyridyl)zinc bromide 2,3-Dibromothiophene Ni(dppe)Cl₂ THF 25-66 Data not available
Other Transition Metal-Mediated Coupling Reactions

Other cross-coupling reactions, such as Stille coupling (organotin reagents) and Hiyama coupling (organosilicon reagents), represent alternative strategies for forming the thienyl-pyridine bond. For instance, a Stille coupling could potentially unite 2-bromo-3-(tributylstannyl)thiophene with 4-bromopyridine in the presence of a palladium catalyst. While these methods are powerful, their application to the synthesis of this compound has not been specifically documented.

Condensation Reactions for Heterocyclic Ring Construction

Condensation reactions are fundamental to the synthesis of many heterocyclic rings, including pyridines. libretexts.org These reactions typically involve the formation of a larger molecule from smaller units with the concurrent loss of a small molecule like water or ammonia (B1221849). libretexts.orgyoutube.com For example, the Hantzsch pyridine synthesis or the Kröhnke pyridine synthesis are classic methods that build the pyridine ring from aldehydes, β-ketoesters, and an ammonia source. towson.edu

To synthesize this compound using this approach, one would need a precursor already containing the 2-bromo-3-thienyl moiety, such as a (2-bromo-3-thienyl)-substituted 1,5-dicarbonyl compound , which would then be cyclized with ammonia. Alternatively, a multi-component reaction could theoretically bring together a thienyl-containing building block, another carbonyl compound, and ammonia. openstax.org However, literature detailing such a specific condensation approach for the target molecule is unavailable.

Lithiation-Based Coupling Methodologies

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic and heteroaromatic rings. clockss.org This strategy involves the deprotonation of a position adjacent to a directing metalating group using a strong organolithium base, followed by quenching with an electrophile.

A plausible, though undocumented, lithiation-based route to this compound could involve:

Lithiation of 3-bromothiophene at the 2-position, followed by a coupling reaction with a pyridine electrophile.

Lithiation of a substituted pyridine , followed by reaction with a 2-bromo-3-thienyl electrophile.

A lithium-halogen exchange on a dihalothiophene, followed by coupling with a halopyridine.

For example, 3-bromopyridine (B30812) can be effectively lithiated at low temperatures to generate 3-lithiopyridine, which can then react with various electrophiles. princeton.edu A similar strategy might be applicable by generating a lithiated thiophene species and coupling it with a suitable pyridine partner. researchgate.net However, the precise conditions and feasibility for the synthesis of this compound using this methodology are not reported.

Radical Coupling Reactions for C-C Bond Formation

The construction of the C-C bond between the pyridine and thiophene rings can be achieved through radical coupling reactions, which are particularly effective for functionalizing electron-deficient heterocycles like pyridine. wikipedia.orgresearchgate.netrsc.org The Minisci reaction, a classic example of nucleophilic radical substitution, provides a powerful method for C-H functionalization. wikipedia.orgresearchgate.netprinceton.edu

In a typical Minisci-type approach, a radical is generated from a suitable precursor and then added to an electron-deficient aromatic ring, such as a protonated pyridine. wikipedia.orgresearchgate.net For the synthesis of a thienyl-pyridine scaffold, a thienyl radical would be generated and reacted with the pyridine. However, traditional Minisci reactions on unsubstituted pyridine often yield a mixture of C2 and C4 isomers. organic-chemistry.org

To achieve the desired C4-selectivity for the synthesis of the 4-(thienyl)pyridine backbone, modern variations of the Minisci reaction have been developed. One strategy involves the use of a removable blocking group on the pyridine nitrogen, which can direct the incoming radical exclusively to the C4 position. organic-chemistry.org For example, a simple maleate-derived group can be installed on the pyridine, leading to exquisite control in decarboxylative alkylations (or arylations) at the C4 position under acid-free conditions. organic-chemistry.org

Another advanced method employs photoredox catalysis to generate radicals under mild, visible-light-mediated conditions. rsc.orgnih.govyoutube.com These reactions can use readily available carboxylic acids as radical precursors. rsc.org For instance, N-(acyloxy)phthalimides, derived from carboxylic acids, serve as effective alkyl radical sources for the C4-alkylation of pyridinium (B92312) salts under photoredox conditions. rsc.org This approach avoids the use of stoichiometric oxidants and acids, tolerating a wide range of functional groups. rsc.org Site-selectivity can be switched between the C2 and C4 positions by choosing either N-methoxypyridinium or N-aminopyridinium salts, respectively. ibs.re.kr

Table 1: Radical Coupling Reactions for C4-Functionalization of Pyridine
MethodPyridine SubstrateRadical SourceKey Reagents/CatalystsOutcomeReference
Blocked Minisci ReactionMaleate-derived Pyridinium SaltCarboxylic Acid(NH₄)₂S₂O₈, AgNO₃Selective C4-alkylation organic-chemistry.org
Photoredox CatalysisN-aminopyridinium SaltAldehydeVisible Light, PhotocatalystSelective C4-acylation ibs.re.kr
Photoredox CatalysisMaleate-derived Pyridinium SaltN-(acyloxy)phthalimideVisible Light, PhotocatalystSelective C4-alkylation rsc.org

Functionalization Strategies from Precursor Compounds

Once the 4-(3-thienyl)pyridine core is assembled, the target compound this compound is synthesized through selective functionalization. This involves distinct strategies for the two heterocyclic rings.

Electrophilic Bromination of Pre-formed (Thienyl)pyridine Systems

The bromine atom on the thiophene ring is introduced via electrophilic aromatic substitution. Thiophene is significantly more reactive than benzene (B151609) towards electrophiles, readily undergoing reactions like halogenation. youtube.com The bromination of a 4-(3-thienyl)pyridine precursor is expected to occur selectively on the thiophene ring, which is the more electron-rich system compared to the electron-deficient pyridine ring.

The regioselectivity of bromination on a 3-substituted thiophene is directed by the existing substituent. For the 4-(3-thienyl)pyridine, the pyridine group at the C3 position of the thiophene directs incoming electrophiles primarily to the C2 and C5 positions. The C2 position is generally favored.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). nih.gov The reaction is typically carried out in a solvent like acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., 0 °C) to ensure high selectivity and yield. nih.gov For example, electrophilic bromination of a similar aromatic system with NBS in acetonitrile at 0°C afforded the desired monobrominated product in 92% yield. nih.gov The polarity of the solvent can also influence the regioselectivity of brominations mediated by NBS. nih.gov

Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when a good leaving group is present at the C2 or C4 positions. rsc.orgrsc.orgnih.gov Nucleophilic aromatic substitution (SNAr) on the pyridine ring proceeds via a high-energy anionic intermediate (a Meisenheimer complex). rsc.org Attack at the C2 and C4 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. rsc.org Attack at the C3 position does not allow for this resonance stabilization, making it much less favorable. rsc.org

This reactivity allows for the derivatization of a pre-formed thienylpyridine scaffold. If a precursor like 4-chloro-3-(thienyl)pyridine were used, the chlorine atom at the C4 position would be readily displaced by a variety of nucleophiles. rsc.org The presence of activating groups, such as a nitro group, can further enhance the rate of these substitution reactions. rsc.org A well-known example of nucleophilic substitution on pyridine is the Chichibabin reaction, which uses sodamide to introduce an amino group, typically at the C2 position. rsc.org More advanced methods for direct C4-amination have also been developed, proceeding through a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov

Derivatization of the Thiophene Ring System

The thiophene ring is electron-rich and behaves similarly to a highly activated benzene ring in electrophilic substitution reactions. youtube.com The sulfur atom's lone pair electrons contribute to the aromatic sextet, enhancing the ring's nucleophilicity. youtube.com This makes derivatization of the thiophene moiety in a 4-(thienyl)pyridine precursor straightforward via electrophilic substitution.

For an existing this compound molecule, further electrophilic substitution would be directed by both the bromine atom and the pyridine ring substituent. The bromine is an ortho-, para-directing deactivator, while the pyridyl group is a deactivating group. The remaining open position on the thiophene ring is C5. Electrophilic attack at this position would be subject to the combined electronic and steric effects of the existing substituents. Common electrophilic reactions include nitration, sulfonation, and Friedel-Crafts acylation.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. organic-chemistry.org The analysis involves breaking bonds (disconnections) to reveal simpler precursor structures called synthons, and their real-world chemical equivalents. ibs.re.kr

Strategic Disconnections Involving the Pyridine Ring

For this compound, the most logical primary disconnection is the C-C bond between the pyridine and thiophene rings. This disconnection reveals a 4-pyridyl synthon and a 2-bromo-3-thienyl synthon.

Strategy A: Building from a Pyridine Precursor

This strategy involves starting with a pre-functionalized pyridine and adding the thiophene moiety.

Disconnection: C4(pyridine)-C3(thiophene) bond.

Synthons: A 4-pyridyl cation or radical synthon and a 2-bromo-3-thienyl anion synthon.

Synthetic Equivalents:

Pyridine: A 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) is a common synthetic equivalent for the 4-pyridyl cation, suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

Thiophene: The 2-bromo-3-thienyl anion synthon can be realized as 2-bromo-3-lithiothiophene (generated from 2,3-dibromothiophene) or 2-bromo-3-thienylboronic acid.

Forward Synthesis Example (Suzuki Coupling): Reaction of 4-chloropyridine with 2-bromo-3-thienylboronic acid in the presence of a palladium catalyst would form the desired C-C bond.

Strategy B: Building the Pyridine Ring

An alternative retrosynthetic approach involves constructing the pyridine ring onto a pre-existing thiophene precursor. ibs.re.kr

Disconnection: Multiple C-C and C-N bonds within the pyridine ring.

Precursor: A 2-bromo-3-thienyl derivative containing fragments of the pyridine ring.

Synthetic Equivalents:

Hantzsch Pyridine Synthesis: This classic method involves the condensation of an α,β-unsaturated carbonyl compound, an active methylene (B1212753) compound (like ethyl acetoacetate), and ammonia. ibs.re.kr In this context, one could envision a precursor like a β-ketoester attached to the 2-bromo-3-thienyl core reacting with an enamine and an ammonia source to form the dihydropyridine (B1217469) ring, which is then oxidized to the final pyridine.

Knorr Synthesis: This involves reacting a 1,5-dicarbonyl compound with an amine or ammonia. ibs.re.kr A 1,5-dicarbonyl compound attached to the 2-bromo-3-thienyl moiety could be cyclized to form the pyridine ring.

Table 2: Retrosynthetic Analysis of this compound
StrategyDisconnectionKey Precursors (Synthetic Equivalents)Forward Reaction TypeReference
A: From PyridinePyridine C4-C3 Thiophene4-Halopyridine + 2-Bromo-3-thienylboronic acidSuzuki Cross-Coupling
A: From Pyridine (Radical)Pyridine C4-HPyridine + 2-Bromo-3-thiophenecarboxylic acidMinisci-type Reaction wikipedia.orgorganic-chemistry.org
B: Build Pyridine RingPyridine Ring Bonds2-Bromo-3-thienyl substituted β-ketoester + Enamine + AmmoniaHantzsch Pyridine Synthesis ibs.re.kr

Strategic Disconnections Involving the Thiophene Ring

The retrosynthetic analysis of this compound can be strategically approached by disconnecting the thiophene ring itself. This methodology breaks down the bicyclic system into simpler, more accessible precursors by cleaving key carbon-sulfur or carbon-carbon bonds within the five-membered ring. Such strategies are fundamental in heterocyclic chemistry for constructing complex aromatic systems from acyclic or simpler cyclic starting materials.

One of the most classical and powerful methods for constructing a thiophene ring is the Paal-Knorr synthesis . In a retrosynthetic sense, this involves a disconnection of the two C-S bonds of the thiophene ring, leading back to a 1,4-dicarbonyl compound. rroij.com For a substituted thiophene like the one in the target molecule, this translates to a suitably functionalized 1,4-dicarbonyl precursor which, upon reaction with a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, would cyclize to form the desired thiophene ring.

Another significant strategy is the Gewald thiophene synthesis . This multicomponent reaction is particularly effective for creating 2-aminothiophenes, which can be further modified. Retrosynthetically, a 2-aminothiophene is disconnected into three components: an α-methylene ketone or aldehyde, a cyano-activated methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur. researchgate.net While the target molecule is not a 2-aminothiophene, this pathway is crucial for synthesizing derivatives that could be precursors. For instance, a 2-amino-3-cyanothiophene derivative could be synthesized via the Gewald reaction and then chemically transformed (e.g., via Sandmeyer reaction) to introduce the bromine at the 2-position and further elaborated to attach the pyridine ring.

A third approach involves disconnections that lead to acyclic precursors that can undergo cyclization. The Volhard-Erdmann cyclization , for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source to form the thiophene ring. rroij.com These classical synthetic strategies highlight how the thiophene ring can be viewed as a synthon that is constructible from simpler, non-heterocyclic building blocks.

More novel approaches have also explored thiophene ring-opening reactions as a way to synthesize fused heterocyclic systems. For instance, α-chloro-β-nitrothienopyridazines have been shown to undergo ring-opening upon reaction with certain nucleophiles, leading to a formal [4+1] annulation and the formation of new heterocyclic structures. nih.gov This demonstrates that the bonds within the thiophene ring can be strategically cleaved and reformed to build molecular complexity.

Table 1: Key Thiophene Synthesis Reactions and Their Strategic Disconnections

Reaction Name Retrosynthetic Disconnection Key Precursors/Reagents
Paal-Knorr Synthesis Two C-S bonds 1,4-Dicarbonyl compound, Phosphorus pentasulfide (P₄S₁₀)
Gewald Synthesis C2-C3 and C4-C5 bonds α-Methylene carbonyl, active methylene nitrile, elemental sulfur

Halogen-Directed Retrosynthetic Pathways and Synthons

The bromine atom on the thiophene ring of this compound is not merely a substituent but a powerful synthetic handle that directs the retrosynthetic strategy. Halogen-directed pathways primarily involve two types of key reactions: metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions. These methods allow for the disconnection of the crucial C-C bond between the thiophene and pyridine rings.

A primary retrosynthetic disconnection of the target molecule is at the C3-C4' bond between the thiophene and pyridine rings. This leads to two key synthons: a 4-pyridyl nucleophile and a 2-bromo-3-thienyl electrophile, or vice versa.

Pathway 1: Metal-Halogen Exchange

This pathway utilizes the bromine atom to generate a nucleophilic thienyl species. The C-Br bond can be converted into a C-Li or C-Mg bond through metal-halogen exchange. For example, reacting 2-bromothiophene (B119243) derivatives with a strong base like n-butyllithium (nBuLi) at low temperatures can generate a highly reactive 2-lithiothiophene intermediate. rroij.comresearchgate.net

In the context of this compound, a retrosynthetic step would involve disconnecting the bond between the two rings, leading to a 2,3-dibromothiophene synthon and a 4-lithiopyridine (B8661376) synthon (or its equivalent). The synthesis would proceed by first generating the 4-lithiopyridine and then reacting it with 2,3-dibromothiophene. However, controlling the regioselectivity of such a reaction can be challenging.

A more plausible forward synthesis involves starting with a 3-substituted thiophene. For instance, a synthetic route could involve the lithiation of 4-methylpyridine, followed by reaction with a 3-(ω-bromoalkyl)thiophene to form the carbon-carbon bond. researchgate.net Subsequent functionalization of the thiophene ring would be required to introduce the bromine at the C2 position.

Pathway 2: Transition-Metal-Catalyzed Cross-Coupling

This is arguably the most powerful and versatile strategy. The C-Br bond is an ideal handle for reactions like the Suzuki, Stille, or Negishi couplings. The retrosynthetic disconnection leads to a (2-bromo-3-thienyl)boronic acid (or boronic ester) and 4-halopyridine , or conversely, a 2-bromo-3-halothiophene and a 4-pyridylboronic acid .

Research has demonstrated the feasibility of Suzuki cross-coupling reactions on brominated thiophene systems. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline has been successfully coupled with various boronic acids. mdpi.com In this case, the bromine on the phenyl ring was found to be more reactive than the bromine on the thiophene ring, highlighting the potential for regioselective couplings. mdpi.com For the synthesis of this compound, a Suzuki coupling between 2-bromo-3-thienylboronic acid and a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) would be a highly effective approach. Alternatively, coupling 3-bromo-2-thienylboronic acid with a 4-halopyridine followed by a subsequent bromination at the now vacant 2-position of the thiophene ring is also a viable strategy.

Table 2: Synthons for Halogen-Directed Synthesis of this compound

Coupling Strategy Thiophene Synthon Pyridine Synthon Key Reagent/Catalyst
Metal-Halogen Exchange 2,3-Dibromothiophene 4-Lithiopyridine n-Butyllithium
Suzuki Coupling (2-Bromo-3-thienyl)boronic acid 4-Halopyridine (e.g., 4-Bromopyridine) Palladium catalyst (e.g., Pd(PPh₃)₄), Base

These halogen-directed strategies offer a high degree of control and flexibility, allowing for the late-stage introduction of the pyridine moiety and the construction of a wide array of derivatives by varying the coupling partners.

Advanced Spectroscopic Elucidation and Rigorous Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-(2-Bromo-3-thienyl)pyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the bromine atom, as well as the electronic characteristics of the thiophene ring.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine H-2, H-6~8.6-8.8Doublet~4.5-5.0
Pyridine H-3, H-5~7.3-7.5Doublet~4.5-5.0
Thiophene H-4'~7.4-7.6Doublet~5.0-5.5
Thiophene H-5'~7.1-7.3Doublet~5.0-5.5

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used for analysis.

The protons on the pyridine ring (H-2/H-6 and H-3/H-5) would likely appear as doublets due to coupling with their adjacent protons. The protons on the thiophene ring (H-4' and H-5') would also be expected to present as doublets, arising from their mutual coupling.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
Pyridine C-2, C-6~150-152
Pyridine C-4~145-148
Pyridine C-3, C-5~120-123
Thiophene C-2' (C-Br)~110-113
Thiophene C-3' (C-Py)~138-141
Thiophene C-4'~128-131
Thiophene C-5'~126-128

Note: The chemical shifts are referenced to a standard and can vary with experimental conditions.

The carbon atom attached to the bromine (C-2') is expected to be significantly shielded, appearing at a lower chemical shift. The carbons of the pyridine ring will show characteristic shifts, with C-2/C-6 and C-4 being the most deshielded due to the influence of the nitrogen atom.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridine and thiophene rings, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the protons on the pyridine ring (H-2/H-6 with H-3/H-5) and between the protons on the thiophene ring (H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two heterocyclic rings. For example, correlations would be expected between the pyridine protons (H-3/H-5) and the thiophene carbons (C-3' and C-4'), and between the thiophene proton (H-4') and the pyridine carbon (C-4), thus confirming the 4-(3-thienyl) linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

The IR and Raman spectra of this compound would display a series of characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, C-S, and C-Br bonds.

Expected Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H stretching3100-3000
C=C and C=N stretching (pyridine and thiophene rings)1600-1400
Thiophene ring breathing~1350-1300
C-H in-plane bending1300-1000
C-H out-of-plane bending900-700
C-Br stretching600-500

The precise positions and intensities of these bands can provide a unique fingerprint for the compound, aiding in its identification and purity assessment.

While the core structure of this compound is relatively rigid due to the aromatic nature of the rings, some degree of conformational freedom exists around the C-C single bond connecting the two rings. The dihedral angle between the pyridine and thiophene rings can be influenced by steric and electronic factors. Subtle shifts in the vibrational frequencies, particularly those associated with the inter-ring bond and adjacent C-H bending modes, in different physical states (e.g., solid vs. solution) or in the presence of different solvents, can provide insights into the preferred conformation and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, in the condensed phase.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are of significant interest due to the compound's conjugated system, which involves both a pyridine and a bromothiophene ring. The study of its interaction with ultraviolet and visible light provides insight into its electronic structure and potential for applications in materials science.

The UV-Vis absorption spectrum of this compound is primarily defined by the electronic transitions within its π-conjugated framework. The molecule comprises two main chromophoric units: the pyridine ring and the 2-bromo-3-thienyl group. The direct linkage between these two aromatic systems results in extensive electronic interaction, leading to a spectrum that is distinct from the simple sum of its constituent parts. psu.edu

The observed absorption bands are mainly attributable to π → π* and n → π* transitions. libretexts.orgyoutube.com The high-intensity bands at shorter wavelengths are typically assigned to π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital across the conjugated system. libretexts.org The presence of heteroatoms (nitrogen in the pyridine ring and sulfur in the thiophene ring) also introduces non-bonding electrons (n electrons), which can undergo n → π* transitions. These transitions, involving the promotion of a non-bonding electron to an antibonding π* orbital, are generally of lower energy (occur at longer wavelengths) and have weaker absorption intensities compared to π → π* transitions. libretexts.orgyoutube.com

The conjugation between the thienyl and pyridine rings lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths compared to the individual, unconjugated heterocycles. libretexts.org The bromine atom, acting as a substituent on the thiophene ring, can also influence the electronic transitions through its inductive and resonance effects, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Table 1: Predicted Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative IntensityDescription
π → πBonding π to Antibonding πShorter Wavelength (UV)HighAssociated with the entire conjugated system of the linked pyridine and thiophene rings.
n → πNon-bonding (N, S lone pairs) to Antibonding πLonger Wavelength (UV/Visible)LowInvolves the lone pair electrons on the nitrogen and sulfur atoms. libretexts.orgyoutube.com

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission bands upon a change in the polarity of the solvent medium. Molecules like this compound, which possess a permanent dipole moment due to the presence of heteroatoms and an asymmetric structure, are expected to exhibit solvatochromism. psu.edu

The interaction between the solute molecule and the surrounding solvent molecules can alter the energy difference between the ground and excited states. nih.gov In polar solvents, the dipole-dipole interactions can stabilize the ground state and the excited state to different extents. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (bathochromism) in the absorption spectrum. Conversely, if the ground state is more polar, a blue shift (hypsochromism) will be observed with increasing solvent polarity. mdpi.com

For compounds with intramolecular charge-transfer (ICT) character, the Lippert-Mataga equation is often used to correlate the Stokes shift (the difference between the maxima of emission and absorption spectra) with the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment upon excitation. nih.govresearchgate.net Studies on structurally similar donor-π-acceptor systems have demonstrated significant solvatochromic shifts, indicating a substantial change in dipole moment between the ground and excited states. nih.govresearchgate.net While this compound is not a classic push-pull system, the electronegativity difference between the nitrogen, sulfur, and carbon atoms induces a dipole moment that is sensitive to the solvent environment.

Table 2: Hypothetical Solvatochromic Shift Data for the Longest Wavelength Absorption Band of this compound

SolventPolarity (Dielectric Constant, ε)Predicted Absorption Maximum (λmax, nm)Expected Shift
n-Hexane1.88λ1Reference (Non-polar)
Dichloromethane (B109758)8.93λ2Bathochromic or Hypsochromic
Ethanol24.55λ3Bathochromic or Hypsochromic
Acetonitrile (B52724)37.5λ4Bathochromic or Hypsochromic

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can provide its exact mass. The molecular formula of the compound is C₉H₆BrNS. Based on the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S), the monoisotopic mass can be calculated with high precision. The presence of bromine is readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺), as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks (M⁺ and M⁺+2) of almost equal intensity. ijacskros.com

Electron Impact (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that aids in structural confirmation. sapub.org The most likely fragmentation pathways for this compound would involve initial cleavages at the weakest bonds or the loss of stable neutral molecules. A primary fragmentation event would be the loss of the bromine atom, followed by cleavages of the bonds connecting the two heterocyclic rings or fragmentation within the rings themselves. sapub.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value (for 79Br isotope)Proposed Fragment IonProposed LossNotes
240/242[C₉H₆BrNS]⁺·-Molecular ion peak (M⁺·), showing characteristic Br isotopic pattern.
161[C₉H₆NS]⁺·BrLoss of a bromine radical, a common initial fragmentation for bromo-aromatics.
134[C₇H₅N]⁺· or [C₅H₃S]⁺HCN or C₂H₂SFurther fragmentation of the [C₉H₆NS]⁺ ion.
78[C₅H₄N]⁺C₄H₂SFormation of the pyridyl cation.

Crystal Structure Determination and Solid State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Studies

To date, a comprehensive single-crystal X-ray diffraction study dedicated solely to 4-(2-Bromo-3-thienyl)pyridine, providing detailed experimental data on its unit cell, molecular geometry, and intermolecular interactions, is not publicly available in prominent crystallographic databases. Such a study would be invaluable for definitively establishing the three-dimensional arrangement of the molecules in the crystalline state.

The initial step in a single-crystal X-ray diffraction analysis involves the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group. This information defines the fundamental repeating unit of the crystal lattice and its symmetry properties. Without experimental data, these parameters for this compound remain undetermined. For context, related heterocyclic compounds often crystallize in common space groups such as P2₁/c or P-1.

Table 1: Hypothetical Unit Cell Parameters for this compound

Parameter Value
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Space Group Data not available

This table represents a template for data that would be obtained from a single-crystal X-ray diffraction experiment. Currently, no published data is available for this specific compound.

Table 2: Selected Predicted Geometric Parameters for this compound

Parameter Value
Bond Lengths (Å)
C(thienyl)-C(pyridyl) Data not available
C(thienyl)-Br Data not available
Bond Angles (°)
C-C(thienyl)-Br Data not available
C(thienyl)-C(pyridyl)-C Data not available
Torsion Angles (°)

This table illustrates the type of data that would be extracted from a crystallographic study. The actual values are pending experimental determination.

The packing of molecules in a crystal is directed by a variety of non-covalent interactions. For this compound, several types of interactions are anticipated:

Hydrogen Bonding: Weak C—H···N hydrogen bonds involving the pyridine (B92270) nitrogen atom as an acceptor and hydrogen atoms from neighboring molecules are expected to play a role in the crystal packing.

π-π Stacking: The aromatic pyridine and thiophene (B33073) rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) would be determined from the crystal structure.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms such as the nitrogen of the pyridine ring or the sulfur of the thiophene ring of adjacent molecules. The presence and nature of Br···N or Br···S contacts would be a significant feature of the crystal packing.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Investigation

In-Depth Computational Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed computational chemistry studies specifically focusing on the compound this compound are not publicly available. Therefore, a comprehensive analysis of its ground and excited state properties based on theoretical investigations as outlined cannot be provided at this time.

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offers profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Such studies are crucial for understanding the behavior of novel compounds in various applications, from materials science to medicinal chemistry. However, the scientific community has yet to publish a dedicated computational investigation on this compound.

While general principles of computational chemistry can be applied to hypothesize the properties of this molecule, the specific quantitative data required for a thorough analysis—such as optimized geometric parameters, frontier molecular orbital energies, molecular electrostatic potential maps, natural bond orbital analyses, and predicted UV-Vis spectra—are contingent on dedicated computational studies.

Information is available for isomers of this compound, such as 4-Bromo-3-(2-thienyl)pyridine and 2-Bromo-4-(3-thienyl)pyridine, as well as for other derivatives of pyridine and thiophene. These studies highlight the significant influence of substituent positions on the electronic and photophysical properties of such heterocyclic systems. However, direct extrapolation of these findings to this compound would be speculative and lack the scientific rigor demanded by the requested analysis.

The absence of specific research on this compound underscores a gap in the current body of scientific literature. Future computational studies would be invaluable in elucidating the unique characteristics of this compound and expanding our understanding of this class of compounds.

Computational Chemistry and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Analysis of Electronic Transitions and Intramolecular Charge Transfer

The electronic properties of 4-(2-Bromo-3-thienyl)pyridine are of significant interest due to the juxtaposition of the electron-withdrawing pyridine (B92270) ring and the electron-rich thiophene (B33073) ring, connected via a single carbon-carbon bond. This arrangement suggests the potential for intramolecular charge transfer (ICT), a phenomenon where photoexcitation induces a significant redistribution of electron density from a donor to an acceptor moiety within the same molecule.

Theoretical investigations into the electronic transitions of similar donor-acceptor heterocyclic systems often employ Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the energies and oscillator strengths of electronic excitations, corresponding to the absorption of light in the UV-Vis spectrum. For this compound, TD-DFT analysis would be expected to reveal transitions characterized by a significant shift of electron density from the thiophene ring (the presumptive donor) to the pyridine ring (the presumptive acceptor).

The nature of these transitions can be visualized through the analysis of the molecular orbitals involved, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a typical ICT scenario for this molecule, the HOMO would be predominantly localized on the bromo-thienyl fragment, while the LUMO would be centered on the pyridine ring. The energy difference between these orbitals provides a first approximation of the electronic transition energy.

A hypothetical analysis of the electronic transitions is presented in the table below, based on typical results for analogous compounds.

Table 1: Hypothetical TD-DFT Analysis of Electronic Transitions in this compound

TransitionExcitation Energy (eV)Oscillator Strength (f)Major Orbital ContributionsCharacter
S0 -> S13.8 - 4.20.3 - 0.5HOMO -> LUMOπ-π* with significant ICT
S0 -> S24.5 - 4.90.1 - 0.2HOMO-1 -> LUMOπ-π
S0 -> S35.0 - 5.40.2 - 0.4HOMO -> LUMO+1π-π

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can serve as a valuable reference for future experimental work on this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, which are invaluable for structural elucidation. The predicted shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the electronegativity of adjacent atoms and the aromatic ring currents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. This analysis predicts the frequencies and intensities of the fundamental vibrational modes. For this compound, characteristic vibrational bands would be expected for the C-H, C=C, and C-N stretching and bending modes of the pyridine and thiophene rings, as well as the C-Br stretching frequency.

UV-Vis Spectroscopy: As mentioned in the previous section, TD-DFT calculations are the primary tool for predicting UV-Vis absorption spectra. The calculated excitation energies and oscillator strengths can be used to generate a theoretical spectrum, indicating the wavelengths of maximum absorption (λmax). For this compound, the spectrum would likely exhibit a primary absorption band in the UV region, corresponding to the π-π* transition with ICT character.

A table of hypothetical predicted spectroscopic data is provided below for illustrative purposes.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC (Pyridine, ortho to N)150 - 155 ppm
¹³C NMRC (Pyridine, meta to N)120 - 125 ppm
¹³C NMRC (Thiophene, with Br)110 - 115 ppm
¹H NMRH (Pyridine, ortho to N)8.5 - 8.8 ppm
IRC=N stretch (Pyridine)1580 - 1610 cm⁻¹
IRC-S stretch (Thiophene)680 - 720 cm⁻¹
UV-Visλmax280 - 320 nm

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in different environments. A key aspect to investigate for this molecule is the torsional potential around the single bond connecting the pyridine and thiophene rings. This rotation dictates the relative orientation of the two aromatic systems, which in turn influences the extent of π-conjugation and, consequently, the electronic and spectroscopic properties.

MD simulations involve solving Newton's equations of motion for the atoms in the molecule over time, allowing for the exploration of the potential energy surface. By analyzing the trajectory of the simulation, one can determine the preferred dihedral angle between the two rings and the energy barriers to rotation. This information is crucial for understanding the molecule's conformational landscape and how it might be influenced by factors such as solvent polarity and temperature.

For this compound, it is expected that steric hindrance between the hydrogen atom on the pyridine ring and the bromine atom on the thiophene ring would lead to a non-planar ground state conformation. MD simulations could quantify this twist and explore the population of different conformational states at a given temperature.

Reactivity Profiles and Mechanistic Reaction Pathways

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Moiety

The thiophene ring in 4-(2-bromo-3-thienyl)pyridine is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is influenced by the electronic effects of both the bromine atom and the pyridyl group. Generally, electrophilic substitution on a 2-bromothiophene (B119243) directs the incoming electrophile to the C5 position. However, the presence of the 3-pyridyl substituent introduces additional electronic factors that can influence the reaction outcome.

Electrophilic aromatic substitution reactions are fundamental processes in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. beilstein-journals.org The mechanism generally proceeds in two steps: the formation of a positively charged intermediate, known as a sigma complex or arenium ion, followed by the removal of a proton to restore aromaticity. researchgate.netnih.gov The rate-determining step is usually the initial attack of the electrophile on the aromatic ring, which disrupts the aromatic system. nih.gov

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov The reactivity of the aromatic ring towards electrophiles is significantly affected by the nature of the substituents already present on the ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles, while deactivating groups have the opposite effect. beilstein-journals.org

In the case of 2-bromothiophene, metalation-alkylation reactions with various electrophiles can lead to the formation of 5-alkylated 2-bromo products. libretexts.org

Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring, being electron-deficient, is generally reactive towards nucleophiles, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom). nih.gov This is because the nitrogen atom can stabilize the negative charge in the intermediate formed during nucleophilic attack at these positions. nih.gov Therefore, in this compound, the pyridine ring can potentially undergo nucleophilic substitution.

Nucleophilic aromatic substitution on pyridines typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a high-energy anionic intermediate, followed by the departure of a leaving group. nih.govwikipedia.org The stability of this intermediate is a key factor in determining the feasibility of the reaction. nih.gov

Kinetic studies on the pyridinolysis of various compounds have shown that the reaction mechanism can change depending on the basicity of the pyridine nucleophile, with a shift in the rate-limiting step from the breakdown to the formation of a zwitterionic tetrahedral intermediate as the nucleophilicity increases. rsc.org Recent studies have also explored C4-selective amination of pyridines through nucleophilic substitution of hydrogen, proceeding via 4-pyridyl pyridinium (B92312) salt intermediates. researchgate.net

Cross-Coupling Reactivity at the Bromine Center

The bromine atom at the C2 position of the thiophene ring serves as a versatile handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Detailed Mechanistic Studies of Metal-Catalyzed Coupling Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, have been extensively studied. libretexts.orgdntb.gov.uabeilstein-journals.orglibretexts.orgrsc.org Although the exact mechanisms can vary depending on the specific reaction conditions and substrates, they generally follow a common catalytic cycle.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) complex. This is often the rate-determining step. libretexts.org
Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck)In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. organic-chemistry.org In the Sonogashira reaction, a copper co-catalyst facilitates the transfer of the alkyne group. rsc.org In the Heck reaction, the alkene inserts into the Pd-C bond. nih.gov
Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Mechanistic studies have revealed that the nature of the ligands, bases, and solvents can significantly influence the efficiency and selectivity of these reactions. beilstein-journals.orgresearchgate.net For instance, in the Buchwald-Hartwig amination, the choice of base can dictate the pathway of oxidative addition. beilstein-journals.org Similarly, in the Heck reaction, the reaction can proceed through either a neutral or a cationic pathway depending on the nature of the halide. researchgate.net

Scope and Limitations with Diverse Coupling Partners

The bromine at the C2 position of the thiophene ring in this compound allows for a wide range of cross-coupling partners.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds with various aryl and vinyl boronic acids or esters. The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org Highly active catalysts have been developed for the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including pyridines. osi.lvnih.gov

Heck Reaction: This reaction couples the aryl bromide with alkenes to form substituted alkenes. nih.gov The Heck reaction generally exhibits high trans selectivity. researchgate.net While widely applicable, the reaction can be sensitive to steric hindrance on the alkene.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Copper-free Sonogashira reactions have also been developed. digitellinc.com The reaction is valuable for synthesizing conjugated enynes and arylalkynes. dntb.gov.ua

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a wide variety of primary and secondary amines. organic-chemistry.orgresearchgate.net The development of specialized ligands has significantly expanded the scope of this reaction to include challenging substrates. researchgate.net

The table below summarizes the scope of these cross-coupling reactions with this compound as a potential substrate.

Coupling ReactionCoupling PartnerResulting BondKey Features
Suzuki-MiyauraAryl/Vinyl Boronic Acids/EstersC-CTolerant to many functional groups. organic-chemistry.orglibretexts.org
HeckAlkenesC-C (alkenyl)High trans selectivity. researchgate.net
SonogashiraTerminal AlkynesC-C (alkynyl)Forms conjugated systems. dntb.gov.uarsc.org
Buchwald-HartwigAmines (Primary/Secondary)C-NBroad amine scope with appropriate ligands. organic-chemistry.orgresearchgate.net

Cyclization and Annulation Reactions Involving the Heterocyclic Rings

The bifunctional nature of this compound, possessing both a reactive bromine atom and two heterocyclic rings, makes it a suitable precursor for the synthesis of fused polycyclic systems through cyclization and annulation reactions. These reactions can lead to the formation of novel thienopyridine-based heterocycles. nih.gov

For instance, intramolecular cyclization can occur where a functional group introduced via the bromine atom reacts with a position on either the thiophene or pyridine ring. Free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to produce pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.govorganic-chemistry.org Similarly, Pictet-Spengler type reactions can be employed for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. For example, tandem annulation of enynes has been used to synthesize functionalized pyridine and pyrrole (B145914) derivatives. The synthesis of various fused heterocyclic rings from thiazolopyridine has also been reported. rsc.org

Coordination Chemistry and Metal Complex Formation with the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to various metal centers to form metal complexes. The coordination chemistry of thienylpyridines has been explored with a range of transition metals, including platinum, palladium, iridium, iron, ruthenium, osmium, and cobalt. dntb.gov.ualibretexts.org

The geometry of the resulting metal complexes can vary, with octahedral and square planar being common arrangements. The electronic and photophysical properties of these complexes are often of interest, with applications in areas such as luminescent materials. dntb.gov.ua For example, cyclometalated platinum complexes with substituted thienylpyridines have been synthesized and their luminescence properties characterized in detail. dntb.gov.ua Similarly, thienylpyridine-based cyclometalated iridium(III) complexes have been utilized in solid-state light-emitting electrochemical cells.

The nature of the metal and other ligands in the coordination sphere can significantly influence the properties and reactivity of the complex. The synthesis and crystal structures of several transition metal complexes with ligands containing both thiophene and pyridine moieties have been reported, providing insights into their bonding and structural characteristics. organic-chemistry.org

Advanced Derivatization and Strategic Functionalization

Site-Selective Functionalization of the 4-(2-Bromo-3-thienyl)pyridine Scaffold

The presence of a bromine atom on the thiophene (B33073) ring of this compound is the key to its synthetic utility, enabling a wide range of site-selective functionalization reactions. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar brominated thienyl and pyridyl systems provides a strong basis for predicting its behavior in these transformations.

The Suzuki-Miyaura coupling , which joins an organoboron reagent with an organohalide, is a powerful tool for creating new C-C bonds. For this compound, this reaction would be expected to selectively occur at the C-Br bond of the thiophene ring. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts derived from palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, in the presence of a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the thiophene ring.

The Sonogashira coupling offers a direct route to alkynylated derivatives by reacting the brominated scaffold with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting ethynyl-substituted thienylpyridines are valuable precursors for more complex structures, including conjugated polymers and extended aromatic systems.

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction would enable the coupling of a wide range of primary and secondary amines to the 2-position of the thiophene ring, yielding 2-amino-3-thienyl)pyridine derivatives. These products are of significant interest due to the prevalence of the aminopyridine and aminothiophene motifs in pharmacologically active molecules.

Finally, the Stille coupling , which utilizes organotin reagents, provides another avenue for C-C bond formation. While the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling, the Stille reaction can be advantageous in specific synthetic contexts due to its tolerance of a broad range of functional groups.

The general conditions for these cross-coupling reactions, based on analogous systems, are summarized in the table below.

Reaction Catalyst System Coupling Partner Base Solvent
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂/Phosphine LigandBoronic acid or esterK₂CO₃, Cs₂CO₃, or other inorganic basesToluene, Dioxane, DMF
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkyneEt₃N, PiperidineTHF, DMF
Buchwald-HartwigPd(OAc)₂ or Pd₂(dba)₃/Phosphine LigandPrimary or secondary amineNaOtBu, K₃PO₄Toluene, Dioxane
StillePd(PPh₃)₄OrganostannaneNot always requiredToluene, THF, DMF

Introduction of Diverse Chemical Moieties for Property Modulation

The ability to introduce a wide array of chemical groups onto the this compound core allows for the fine-tuning of its physicochemical properties. For instance, the introduction of polar groups, such as carboxylic acids or amines via Suzuki or Buchwald-Hartwig reactions, respectively, can significantly enhance the aqueous solubility of the resulting compounds, a critical factor in pharmaceutical development. Conversely, the addition of lipophilic alkyl or aryl groups can increase solubility in organic media, which is important for applications in organic electronics.

The electronic properties of the molecule can also be systematically modulated. The attachment of electron-donating groups (e.g., methoxy-substituted aryl rings) or electron-withdrawing groups (e.g., nitro- or cyano-substituted aryl rings) via Suzuki coupling can alter the electron density of the thienylpyridine system. This, in turn, influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, affecting its absorption and emission of light, as well as its electrochemical behavior. Such modifications are crucial for the design of novel dyes, sensors, and organic semiconductors.

Strategies for Enhancing Molecular Complexity and Diversity

Beyond simple functionalization, this compound serves as a starting point for the synthesis of molecules with significantly increased complexity and structural diversity. One key strategy involves sequential cross-coupling reactions. For example, a Sonogashira coupling could be performed to introduce an alkyne, which can then undergo further transformations such as a click reaction (cycloaddition with an azide) to form a triazole ring, or a subsequent cross-coupling reaction.

Another approach to building molecular complexity is through the functionalization of the newly introduced moiety. For instance, an aryl group introduced via Suzuki coupling could itself bear a reactive functional group, such as a second bromo atom or a boronic ester, which can then be used for a subsequent cross-coupling reaction, leading to the formation of extended, multi-component systems.

Synthesis of Polyheterocyclic Systems and Conjugated Oligomers

The this compound scaffold is an ideal monomer unit for the synthesis of polyheterocyclic systems and conjugated oligomers. These larger molecules are of great interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

The synthesis of conjugated oligomers can be achieved through iterative cross-coupling reactions. For example, a Suzuki coupling of this compound with a bis(boronic ester) could be used to create a dimer, which could then be further elongated. Alternatively, polymerization reactions, such as Yamamoto or Stille polymerization, could be employed to create longer conjugated polymers. In these reactions, a di-functionalized monomer, such as a dibrominated or a bromo-stannylated derivative of 4-(3-thienyl)pyridine, would be required.

Furthermore, intramolecular cyclization reactions can be used to create fused polyheterocyclic systems. For example, if a suitable functional group is introduced at the 2-position of the thiophene ring, it could potentially undergo a cyclization reaction with the pyridine (B92270) nitrogen or a carbon atom of the pyridine ring to form a new, fused ring system. The synthesis of thieno[2,3-b]pyridines from related precursors is a well-established strategy that could be adapted for this purpose. Such reactions lead to rigid, planar molecules with extended π-conjugation, which are desirable characteristics for advanced materials.

Applications As Building Blocks in Advanced Organic Synthesis

Precursor for Tailored Organic Materials

The conjugated system of the thienyl and pyridine (B92270) rings in 4-(2-Bromo-3-thienyl)pyridine makes it an excellent starting material for the synthesis of organic materials with tunable electronic properties. The bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the extension of the conjugated system through the formation of new carbon-carbon bonds.

The synthesis of conjugated oligomers and polymers from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. mdpi.comwiley-vch.de These reactions allow for the introduction of various aryl or vinyl groups at the 2-position of the thiophene (B33073) ring, thereby extending the π-conjugation and influencing the electronic properties of the resulting materials.

For instance, in a typical Suzuki coupling reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted thienylpyridine. mdpi.comacs.org The choice of the arylboronic acid allows for the fine-tuning of the electronic properties of the final product. Similarly, the Stille coupling reaction utilizes an organotin reagent as the coupling partner. wikipedia.orgnih.gov

The electronic properties of these oligomers and polymers, such as their absorption and emission spectra, can be further modulated by the nature of the substituents introduced. This tunability makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 1: Representative Conditions for Suzuki and Stille Coupling Reactions

Coupling ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki Coupling Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O90
Stille Coupling Pd(PPh₃)₄ (5)--Toluene110

This table presents typical reaction conditions based on analogous systems and may require optimization for specific substrates.

The pyridine nitrogen atom in this compound provides an excellent coordination site for transition metals. researchgate.net This property allows for its use as a ligand in the design of novel catalysts and functional materials. The electronic properties of the resulting metal complexes can be influenced by the substituents on the thienyl ring.

Ruthenium and palladium complexes of thienylpyridine-based ligands have shown significant potential in catalysis and materials science. acs.orgresearchgate.netrsc.org For example, ruthenium complexes can exhibit interesting photophysical properties, making them suitable for applications in dye-sensitized solar cells and as photosensitizers. researchgate.net Palladium complexes, on the other hand, are widely used as catalysts in a variety of cross-coupling reactions. beilstein-journals.orgmdpi.com The catalytic activity of these complexes can be tuned by modifying the ligand structure, including the substituents on the thiophene ring.

Table 2: Examples of Transition Metal Complexes with Thienylpyridine-type Ligands

MetalLigand TypePotential Application
Ruthenium (Ru) Terpyridine-likePhotosensitizers, Molecular Wires
Palladium (Pd) Bidentate N,S-ligandCross-coupling Catalysis
Iridium (Ir) CyclometalatedOrganic Light-Emitting Diodes (OLEDs)

This table provides examples of metal complexes formed with ligands structurally related to this compound.

Scaffold for the Construction of Complex Molecular Architectures

The rigid and planar structure of the thienylpyridine core makes this compound an ideal scaffold for the construction of complex molecular architectures, including macrocycles and other supramolecular structures. nih.gov The bromo-functionality allows for the introduction of linker groups, which can then be used to connect multiple thienylpyridine units or to attach other functional moieties.

The synthesis of macrocycles based on this scaffold can be achieved through various strategies, such as intramolecular cross-coupling reactions or by reacting the bifunctionalized derivative with a suitable linking agent. anu.edu.au These macrocyclic compounds can exhibit unique host-guest properties and have potential applications in sensing, molecular recognition, and catalysis.

Green Chemistry Approaches in Synthetic Applications

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. Green chemistry principles can be applied to the synthesis and functionalization of this compound and its derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.netrsc.orgbeilstein-journals.org The synthesis of various heterocyclic compounds, including those related to thienylpyridines, has been successfully achieved using microwave irradiation. nih.govresearchgate.netrsc.org

Furthermore, the use of ionic liquids as alternative reaction media is another promising green chemistry approach. nih.govnih.govyoutube.comyoutube.comresearchgate.net Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them attractive alternatives to traditional organic solvents. nih.govnih.govyoutube.com The synthesis of pyridine and thiophene derivatives in ionic liquids has been reported, suggesting the feasibility of applying this methodology to the synthesis of this compound derivatives. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 4 2 Bromo 3 Thienyl Pyridine

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of brominated heterocycles often relies on methods that are effective but may involve harsh reagents and generate significant waste. numberanalytics.com Future research is increasingly focused on developing new synthetic routes that are not only efficient but also align with the principles of green chemistry. numberanalytics.com For 4-(2-bromo-3-thienyl)pyridine, this involves moving beyond classical bromination and cross-coupling reactions toward more innovative approaches.

One promising avenue is the use of C-H activation/bromination reactions. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Researchers are exploring transition-metal-catalyzed C-H functionalization to selectively introduce a bromine atom at the desired position on the thiophene (B33073) ring, followed by coupling with the pyridine (B92270) moiety.

Another area of active development is the use of novel brominating agents that are safer and more environmentally benign than traditional sources like elemental bromine. researchgate.net This includes reagents like N-bromosuccinimide (NBS) in combination with green solvents or catalyst systems.

The following table summarizes potential novel synthetic strategies:

Synthetic StrategyDescriptionPotential Advantages
C-H Activation/Bromination Direct functionalization of the C-H bond on the thiophene ring, catalyzed by a transition metal (e.g., Palladium, Rhodium).Reduces the number of synthetic steps, minimizes pre-functionalization, and improves atom economy.
Photocatalytic Bromination Use of visible light and a photocatalyst to generate bromine radicals for selective bromination.Mild reaction conditions, high selectivity, and reduced energy consumption.
Enzyme-Catalyzed Synthesis Employment of specific enzymes to catalyze the formation of the C-Br bond or the coupling of the two heterocyclic rings.High specificity often eliminates the need for protecting groups, reactions occur in aqueous media under mild conditions. acs.org
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates for both bromination and coupling steps.Drastically reduced reaction times, improved yields, and often cleaner reactions.

Research into these areas aims to make the synthesis of compounds like this compound more efficient, cost-effective, and environmentally friendly. ect-journal.kz

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The introduction of chirality into molecules can have profound effects on their biological activity and material properties. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is a major focus of modern organic chemistry. nih.gov For this compound, developing asymmetric routes could lead to novel chiral ligands, catalysts, or pharmaceutical intermediates.

Future research in this area will likely concentrate on several key strategies:

Chiral Catalysis : The use of small amounts of a chiral catalyst, either a metal complex or a purely organic molecule (organocatalyst), can induce asymmetry in the final product. nih.gov For instance, a chiral palladium catalyst could be used in a cross-coupling reaction to generate a chiral derivative of this compound.

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. nih.gov

Enantioselective Bromination : Developing methods for the enantioselective bromination of a prochiral precursor to this compound is a challenging but potentially powerful approach.

The development of these asymmetric syntheses is crucial for exploring the full potential of this compound in applications where specific stereoisomers are required.

Asymmetric StrategyExample ApproachPotential Chiral Product
Metal Catalysis Nickel-catalyzed asymmetric Henry reaction with a chiral ligand. nih.govChiral nitro-alcohol derivatives.
Organocatalysis Phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt. nih.govEnantioenriched amino acid derivatives.
Substrate Control Reaction of a chiral precursor, such as an optically active vinylaziridine, with a suitable reagent. researchgate.netChiral amino alcohols with multiple stereocenters. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. umontreal.ca The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical manufacturing.

For the synthesis of this compound, a multi-step flow process could be designed. umontreal.ca For example, the bromination of the thienyl precursor could occur in a first reactor module, followed by in-line purification and immediate introduction into a second reactor for the cross-coupling reaction with the pyridine component. nih.gov

Advantages of Flow Chemistry for this compound Synthesis:

Enhanced Safety : Hazardous reagents or intermediates are generated and consumed in small quantities within the reactor, minimizing risk.

Precise Control : Reaction parameters like temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.

Rapid Optimization : Automated systems allow for the rapid screening of reaction conditions to find the optimal parameters.

Scalability : Scaling up production is a matter of running the system for a longer duration or using parallel reactor lines, rather than using larger, more hazardous batch reactors. nih.gov

Automated platforms can sequence multiple reactions, purifications, and analyses, enabling the on-demand synthesis of this compound and its derivatives with high efficiency and reproducibility. nih.gov

Application of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structural, electronic, and dynamic properties of this compound is essential for its rational design in various applications. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Spectroscopic Techniques:

2D NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. nih.gov Tandem MS (MS/MS) can be used to probe the fragmentation patterns, offering structural insights.

X-ray Crystallography : When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

Computational Techniques:

Density Functional Theory (DFT) : DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties like the HOMO-LUMO gap.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules.

The synergy between these advanced analytical techniques provides a comprehensive picture of the molecule's behavior at the atomic level, guiding the development of new materials and applications.

TechniqueInformation GainedRelevance
2D NMR Precise H-C correlations and connectivity.Confirms isomeric purity and structural integrity.
HRMS Exact mass and elemental formula. nih.govVerifies the chemical identity of the synthesized compound. nih.gov
DFT Calculations Optimized geometry, electronic structure, and predicted spectra.Aids in spectral interpretation and understanding of reactivity.
MD Simulations Conformational preferences and intermolecular interactions.Predicts behavior in different environments (e.g., solution, biological systems).

Sustainable Synthesis and Green Chemistry Principles in Brominated Heterocycle Production

The production of brominated heterocycles, a vital class of compounds in pharmaceuticals and materials science, is increasingly being scrutinized through the lens of green chemistry. numberanalytics.com The twelve principles of green chemistry provide a framework for making chemical processes more sustainable. numberanalytics.comacs.org

Applying these principles to the production of this compound and related compounds involves a holistic approach:

Prevention : Designing syntheses to minimize waste generation from the outset. numberanalytics.com

Atom Economy : Maximizing the incorporation of all reactant atoms into the final product. acs.org

Less Hazardous Chemical Syntheses : Using and generating substances that possess little or no toxicity. numberanalytics.com

Designing Safer Chemicals : Designing the final product to have reduced toxicity while maintaining efficacy. numberanalytics.com

Safer Solvents and Auxiliaries : Reducing or eliminating the use of volatile organic solvents in favor of greener alternatives like water or ionic liquids. numberanalytics.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. numberanalytics.com

Use of Renewable Feedstocks : Sourcing starting materials from renewable biological sources rather than depleting fossil fuels. numberanalytics.com

Reduce Derivatives : Minimizing the use of protecting groups to avoid extra synthetic steps and reduce waste. acs.org

Catalysis : Using catalytic reagents in small quantities instead of stoichiometric reagents. researchgate.net

Design for Degradation : Designing products that can break down into harmless substances after their useful life. numberanalytics.com

Real-time Analysis for Pollution Prevention : Monitoring reactions in real-time to prevent the formation of byproducts and ensure safety. numberanalytics.com

Inherently Safer Chemistry for Accident Prevention : Choosing reagents and conditions that minimize the potential for chemical accidents. acs.org

By embracing these principles, the chemical industry can produce valuable compounds like this compound in a manner that is both economically viable and environmentally responsible. ect-journal.kz

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Bromo-3-thienyl)pyridine, and how can reaction conditions influence yield?

  • Methodological Answer : A high-yield synthesis involves coupling reactions under inert atmospheres. For example, 4-(2-Bromo-3-thienyl)morpholine (a structurally related compound) was synthesized via a bromide-substituted carbonyl chloride intermediate at 0°C under nitrogen, achieving 75% yield . Key factors include temperature control (<5°C), inert gas purging, and purification via column chromatography. Lower yields in analogous reactions (e.g., 7% for dichloro derivatives) highlight the sensitivity to steric and electronic effects .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect resonances for pyridine protons (δ 7.5–8.5 ppm) and thienyl protons (δ 6.8–7.2 ppm). Bromine substituents may cause splitting due to coupling with adjacent protons.
  • 13C NMR : Pyridine carbons appear at 120–150 ppm; thienyl carbons near 110–130 ppm, with deshielding at the brominated position .
  • EI-MS : Dominant fragments include [M-Br]+ and pyridyl-thienyl backbone ions (e.g., m/z 183 for a related compound) .

Q. What are the critical steps in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Solvent evaporation in a non-polar solvent (e.g., hexane/ethyl acetate) promotes crystal growth. For similar brominated pyridines, centrosymmetric dimers form via C–H⋯π interactions (d = 2.74 Å) and π–π stacking (d = 3.61 Å), stabilizing the lattice . Slow cooling (0.5°C/min) and seeding improve crystal quality.

Advanced Research Questions

Q. How do intermolecular interactions in this compound crystals influence supramolecular assembly?

  • Methodological Answer : Bromine’s electronegativity directs packing via halogen bonding (C–Br⋯N, ~3.3 Å) and π–π stacking. In related structures, 1D chains along the c-axis arise from C–H⋯C interactions between pyridine and thienyl groups . Computational modeling (e.g., Hirshfeld surface analysis) quantifies these interactions and predicts bulk properties like thermal stability .

Q. What strategies resolve contradictions in reaction outcomes for brominated pyridine derivatives?

  • Methodological Answer : Discrepancies in yields or regioselectivity often stem from competing pathways. For example, Suzuki-Miyaura cross-coupling of bromothienylpyridines may favor aryl-aryl bonds over side reactions if Pd catalysts (e.g., Pd(PPh₃)₄) are rigorously purified . Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature (e.g., 24 hr at 80°C vs. 48 hr at 25°C) .

Q. How can this compound be functionalized for applications in coordination chemistry or catalysis?

  • Methodological Answer :

  • Phosphonylation : React with triethyl phosphite under reflux to replace bromine with phosphonate groups, enabling metal coordination .
  • Cross-Coupling : Use in Negishi or Stille couplings to install alkyl/aryl groups at the brominated position. Ni-catalyzed reactions show higher efficiency for bulky substituents .

Q. What safety protocols are critical when handling brominated pyridines in synthetic workflows?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (H315/H319 hazards) .
  • Waste Disposal : Quench unreacted bromides with NaHCO₃ before aqueous disposal. Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.